1-(5-Phenylthiophen-2-yl)piperazine
Description
Contextualization within Modern Drug Discovery and Development Paradigms
In the contemporary landscape of drug discovery, there is a continuous demand for novel chemical entities with improved efficacy, selectivity, and safety profiles. The development of compounds like 1-(5-phenylthiophen-2-yl)piperazine aligns with the strategy of exploring "chemical space" to identify new therapeutic agents. nih.gov The focus on heterocyclic compounds, such as those containing thiophene (B33073) and piperazine (B1678402) rings, is a prominent trend due to their proven success in yielding clinically effective drugs. nih.gov
Modern drug development often employs a target-based approach, where compounds are designed to interact with specific biological molecules implicated in disease. Arylpiperazine derivatives, a class to which this compound belongs, are well-known for their interactions with various G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netnih.govnih.gov These receptors are crucial targets for treating a range of neurological and psychiatric disorders. researchgate.net The exploration of novel arylpiperazines is therefore a rational strategy in the quest for new CNS-active drugs.
Furthermore, the concept of "drug repurposing" and the modification of existing drug scaffolds are key paradigms. By synthesizing and evaluating new derivatives of known pharmacophores, researchers can often fine-tune pharmacological activity to achieve desired therapeutic outcomes.
Rationale for Investigating Novel Heterocyclic Piperazine Derivatives
The investigation into novel heterocyclic piperazine derivatives like this compound is driven by several key factors:
Diverse Pharmacological Potential: The piperazine nucleus is a common feature in drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, and anticancer activities. researchgate.netmdpi.com The combination of a piperazine ring with other heterocyclic systems, such as phenylthiophene, can lead to compounds with unique and potentially improved pharmacological profiles. nih.gov
Modulation of CNS Activity: Arylpiperazine derivatives have a well-established history of modulating neurotransmitter systems in the brain. researchgate.net The phenylthiophene moiety can influence the electronic and steric properties of the molecule, potentially leading to altered affinity and selectivity for specific receptor subtypes. This is particularly relevant for dopamine (D2, D3) and serotonin (5-HT) receptors, which are key targets in the treatment of conditions like schizophrenia, Parkinson's disease, and depression. nih.govnih.gov
Synthetic Accessibility: The synthesis of piperazine derivatives is often straightforward, allowing for the creation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies. mdpi.com Common synthetic strategies include nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions.
Overview of Research Trajectories Pertaining to the this compound Scaffold
Research involving the this compound scaffold and its analogs has primarily focused on their potential as modulators of dopamine and serotonin receptors, with a significant emphasis on their application in the treatment of CNS disorders.
One major research trajectory has been the exploration of these compounds as dopamine D2 and D3 receptor ligands . The dopamine D2 receptor is a primary target for antipsychotic medications, while the D3 receptor is implicated in addiction and cognitive processes. nih.govnih.gov Studies have shown that subtle structural modifications to the arylpiperazine scaffold can significantly impact affinity and selectivity for these receptor subtypes. For instance, the nature and position of substituents on the phenyl ring of the N-phenylpiperazine moiety can lead to compounds with varying D2/D3 receptor subtype affinity and binding selectivity. nih.gov
Another significant area of investigation is the interaction of these compounds with serotonin receptors , particularly the 5-HT1A and 5-HT6 subtypes. The 5-HT1A receptor is a target for anxiolytic and antidepressant drugs, while the 5-HT6 receptor is being explored for its role in cognitive function. nih.govnih.gov Research into related arylpiperazine derivatives has demonstrated their potential to act as antagonists at the 5-HT6 receptor. nih.gov
The general synthetic approach to create libraries of such compounds often involves the coupling of a substituted aryl halide with piperazine, followed by further functionalization. nih.gov For example, a common method is the Pd-catalyzed Buchwald-Hartwig amination reaction. nih.gov
The table below summarizes the key research areas and findings for arylpiperazine derivatives, which provides a framework for the ongoing investigation of the this compound scaffold.
| Research Area | Key Findings for Arylpiperazine Derivatives | Potential Relevance for this compound |
| Dopamine Receptor Modulation | High affinity and selectivity for D2 and D3 receptor subtypes can be achieved through structural modifications. nih.govnih.gov | Potential as antipsychotic or anti-addiction agents. |
| Serotonin Receptor Modulation | Antagonism at 5-HT6 receptors and modulation of 5-HT1A receptors have been observed. nih.govnih.gov | Potential for treating cognitive deficits and anxiety/depression. |
| Anticancer Activity | Some arylpiperazine derivatives have shown cytotoxic effects against various cancer cell lines. mdpi.comnih.gov | Potential for development as novel anticancer agents. |
| Synthesis and SAR | Readily synthesized, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. mdpi.com | Facilitates the generation of diverse analogs for biological screening. |
Structure
3D Structure
Properties
CAS No. |
1240292-94-7 |
|---|---|
Molecular Formula |
C14H16N2S |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
1-(5-phenylthiophen-2-yl)piperazine |
InChI |
InChI=1S/C14H16N2S/c1-2-4-12(5-3-1)13-6-7-14(17-13)16-10-8-15-9-11-16/h1-7,15H,8-11H2 |
InChI Key |
NYNGMXZVWZTWSR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC=C(S2)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 5 Phenylthiophen 2 Yl Piperazine
Established Synthetic Pathways for 1-(5-Phenylthiophen-2-yl)piperazine and Analogues
The established synthetic routes to this compound and its analogues are typically multi-step processes that rely on the sequential assembly of the key structural fragments. These strategies often involve the initial formation of a substituted phenylthiophene core, followed by the introduction of the piperazine (B1678402) ring.
Multi-step Synthesis Strategies and Reaction Conditions
The construction of arylpiperazine derivatives, including the target compound, generally follows one of two primary disconnections: formation of the aryl-thiophene bond first, followed by the thiophene-piperazine bond, or vice-versa. A common and effective strategy involves the initial synthesis of a functionalized 5-phenylthiophene intermediate, which is then coupled with piperazine.
Two prominent pathways for the final coupling step are:
Nucleophilic Substitution: This approach uses a halo-substituted phenylthiophene, typically 2-bromo-5-phenylthiophene (B1272747), which reacts with piperazine. The nitrogen atom of the piperazine acts as a nucleophile, displacing the halide from the thiophene (B33073) ring to form the desired C-N bond. This reaction is often catalyzed by a palladium complex in what is known as a Buchwald-Hartwig amination. wikipedia.orgnih.gov
Reductive Amination: This method starts with an aldehyde-functionalized precursor, 5-phenylthiophene-2-carbaldehyde. sigmaaldrich.comnih.gov The aldehyde reacts with piperazine to form an intermediate iminium ion, which is then reduced in situ to yield the final this compound. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride. nih.gov
General synthetic schemes for piperazine-containing compounds often involve reactions like alkylation and cyclization, which can be adapted for synthesizing various analogues. nih.govnih.govresearchgate.net
Precursor Chemistry and Intermediate Compound Synthesis
Synthesis of 5-Phenylthiophene Precursors:
2-Bromo-5-phenylthiophene: This intermediate can be synthesized via the bromination of 2-phenylthiophene (B1362552). The synthesis of 2-phenylthiophene itself can be achieved through coupling reactions. For instance, a Suzuki reaction between a thiophene boronic acid derivative and a bromobenzene, or vice-versa, is a common method. Another route involves the direct bromination of thiophene to yield 2-bromothiophene (B119243), which is a versatile starting material for further functionalization. researchgate.netgoogle.comgoogle.comchemicalbook.comwikipedia.org
5-Phenylthiophene-2-carbaldehyde: This aldehyde is a crucial precursor for the reductive amination pathway. It is commonly synthesized via two main routes:
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the thiophene ring. The reaction of 2-phenylthiophene with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) yields 5-phenylthiophene-2-carbaldehyde. wikipedia.orggoogle.com
Suzuki-Miyaura Cross-Coupling: A highly efficient method involves the palladium-catalyzed coupling of 5-bromothiophene-2-carbaldehyde (B154028) with phenylboronic acid. researchgate.net This approach builds the phenyl-thiophene bond directly onto a pre-functionalized thiophene ring.
Palladium-Catalyzed Coupling Reactions in Thiophene-Piperazine Synthesis
Palladium catalysis is a cornerstone in the synthesis of this compound and its analogues, facilitating key bond-forming steps with high efficiency and functional group tolerance. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction is instrumental in forming the carbon-carbon bond between the phenyl and thiophene rings. It typically involves the reaction of an aryl halide (e.g., bromobenzene) with a thiophene boronic acid or, more commonly, a halothiophene (e.g., 2-bromothiophene or its derivatives) with phenylboronic acid. researchgate.netresearchgate.net This method is widely used for creating substituted biaryl systems.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the premier method for forming the crucial carbon-nitrogen bond between the thiophene ring and the piperazine nitrogen. wikipedia.org The reaction typically couples an aryl halide, in this case, 2-bromo-5-phenylthiophene, with piperazine. The use of specialized phosphine (B1218219) ligands is critical for the efficiency of the catalyst system, allowing the reaction to proceed under relatively mild conditions. wikipedia.orgrsc.orglibretexts.org This method has largely replaced harsher, traditional methods for C-N bond formation. wikipedia.org
Novel Methodologies and Green Chemistry Approaches in this compound Production
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov For the synthesis of N-arylpiperazines, microwave irradiation can drastically reduce reaction times compared to conventional heating methods. tandfonline.comnih.goviaea.org The final coupling step between a phenylthiophene precursor and piperazine, whether through nucleophilic substitution or other condensation reactions, can be significantly expedited. rsc.org This technology offers the advantages of rapid, uniform heating, which often leads to higher yields and cleaner reaction profiles, minimizing the formation of byproducts. youtube.com Protocols have been developed for the microwave-assisted synthesis of various piperazine derivatives, demonstrating the broad applicability of this technique. nih.goviaea.org
Chemo-Enzymatic or Biocatalytic Routes
Chemo-enzymatic synthesis represents a green and highly selective approach, particularly for producing enantiomerically pure compounds. While direct biocatalytic synthesis of the target molecule is not widely reported, the principles are applicable for creating chiral analogues. Lipases are common enzymes used in organic synthesis for their ability to perform stereoselective transformations.
A key application is the kinetic resolution of racemic intermediates. For example, if a synthetic intermediate in the pathway to an analogue of this compound contains a racemic alcohol, a lipase (B570770) can be used to selectively acylate one of the enantiomers, allowing for the separation of the two. researchgate.netnih.gov Lipases such as Candida antarctica lipase B (CAL-B) and Candida rugosa lipase (CRL) have been successfully used for the resolution of piperazine-containing intermediates in the synthesis of other complex molecules. nih.govresearchgate.net This approach avoids the need for chiral starting materials or complex asymmetric catalysts, offering a more sustainable route to optically active compounds. rsc.orgnih.govrsc.org
Structural Modifications and Derivatization Strategies of this compound
The chemical architecture of this compound offers two main regions for structural diversification: the reactive secondary amine of the piperazine ring and the aromatic phenylthiophene backbone. nih.govnih.gov Researchers have employed various synthetic strategies to introduce a wide range of functional groups and structural motifs at these positions, leading to the creation of extensive libraries of novel compounds. nih.govnih.gov
Chemical Transformations at the Piperazine Moiety
The nucleophilic nitrogen atom of the piperazine ring is the most common site for derivatization, readily undergoing reactions such as alkylation and acylation. nih.govmdpi.com This allows for the straightforward introduction of diverse substituents, significantly altering the molecule's properties. nih.gov
N-alkylation of the piperazine moiety is a fundamental strategy for introducing alkyl and benzyl (B1604629) groups. nih.govmdpi.com These reactions are typically carried out by treating the parent piperazine with various alkyl or benzyl halides in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). nih.govresearchgate.net For instance, reactions with substituted benzyl chlorides yield the corresponding N-benzyl derivatives. nih.govresearchgate.net The elongation of the alkyl chain or the introduction of bulky groups like benzyl substituents can be readily achieved through this method. nih.gov
N-acylation provides another facile route to a diverse range of derivatives. nih.gov Amidation and sulfonamidation are common transformations, achieved by reacting the piperazine with various acid halides or sulfonyl halides, often in the presence of an organic base like triethylamine. researchgate.net These reactions lead to the formation of amides, sulfonamides, and other acyl derivatives, demonstrating the versatility of the piperazine scaffold in forming new C-N and S-N bonds. nih.govresearchgate.net Selective acylation of the piperazine nitrogen can be achieved with high efficiency using specialized acyl transfer reagents, which offer high chemoselectivity for amino groups over other nucleophilic functionalities. nih.gov
Table 1: Examples of N-Alkylation and N-Acylation Reactions on the Piperazine Moiety
| Reagent Type | Specific Reagent Example | Base | Resulting Derivative |
|---|---|---|---|
| Alkyl Halide | Butyl bromide | K₂CO₃ | N-Butyl-1-(5-phenylthiophen-2-yl)piperazine |
| Benzyl Halide | 4-Chlorobenzyl chloride | K₂CO₃ | N-(4-Chlorobenzyl)-1-(5-phenylthiophen-2-yl)piperazine nih.gov |
| Acid Chloride | Acetyl chloride | Triethylamine | N-Acetyl-1-(5-phenylthiophen-2-yl)piperazine nih.gov |
This table is a representative illustration of common chemical transformations.
The piperazine nitrogen serves as a convenient anchor point for the introduction of various heterocyclic systems. nih.govnih.gov This strategy involves coupling the this compound core with pre-functionalized heterocyclic molecules. nih.govmdpi.com The linkage can be a direct N-C bond to the heterocycle or can be mediated through a linker, such as an amide or methylene (B1212753) bridge. nih.gov
For example, a series of derivatives can be synthesized by reacting the piperazine with heterocyclic carboxylic acids to form an amide linkage. nih.gov Alternatively, coupling with chloro-substituted heterocycles via nucleophilic aromatic substitution (SNAr) is a feasible route, particularly with electron-deficient heteroaromatics. mdpi.com The Ugi four-component reaction represents a more complex but efficient method for generating libraries of piperazine derivatives bearing diverse heterocyclic and peptidic moieties. nih.gov The introduction of heterocycles like indole (B1671886), thiazole, or furan-containing fragments has been explored to generate novel chemical entities. nih.govnih.govsemanticscholar.org
Table 2: Examples of Heterocycle Incorporation at the Piperazine Nitrogen
| Heterocyclic Moiety | Linkage Type | Synthetic Method |
|---|---|---|
| Thiazole | Methylene | Reaction with 4-chloromethyl-2-aminothiazoles nih.gov |
| Indole | Amide | Amide coupling with indole-2-carboxylic acid nih.gov |
| Furan | Direct | Condensation with 2-furaldehyde followed by further steps semanticscholar.org |
This table provides examples of strategies for incorporating heterocyclic structures.
Modifications of the Phenylthiophene Scaffold
The phenyl ring of the 5-phenylthiophene moiety can be functionalized with a variety of substituents. nih.gov The introduction of electron-withdrawing or electron-donating groups at the ortho, meta, or para positions can be achieved through standard aromatic substitution reactions on a precursor, phenylboronic acid, before its coupling to the thiophene ring, or through modification of the final molecule if reactive sites are available. nih.govnih.gov Varying the substituents on this phenyl ring, for example by introducing fluorine atoms at different positions, has been a key strategy in the development of related compound series. nih.gov The electronic nature of these substituents has been shown to be a critical factor in the molecular properties of analogous arylpiperazine compounds. nih.govmdpi.com
Direct functionalization of the thiophene ring in the this compound system is a more complex synthetic challenge but offers a route to unique analogues. rug.nl Synthetic strategies often involve building the substituted thiophene ring from acyclic precursors using methods like the Gewald reaction. rug.nl For instance, a thiophene ring can be constructed from a phenylacetaldehyde (B1677652) derivative, methyl 2-cyanoacetate, and elemental sulfur. rug.nl This allows for the introduction of functional groups, such as a carbonyl, at position 3 of the thiophene ring. rug.nlrug.nl This carbonyl group can then be used as a handle for further derivatization, for example, by forming an amide with another amine or piperazine derivative. rug.nlrug.nl The synthesis of complex molecules like Avatrombopag, which contains a substituted 4-(4-chlorothiophen-2-yl)thiazole core, demonstrates that intricate modifications on the thiophene and attached heterocyclic systems are synthetically accessible. mdpi.com
Molecular Pharmacology and Mechanistic Investigations of 1 5 Phenylthiophen 2 Yl Piperazine
Ligand-Receptor Binding Studies of 1-(5-Phenylthiophen-2-yl)piperazine and its Analogues
Ligand-receptor binding studies are fundamental to characterizing the pharmacological profile of a compound. These assays determine the affinity (how strongly a ligand binds to a receptor) and selectivity (the degree to which a ligand binds to a specific receptor over others) of a molecule.
Arylpiperazine derivatives, including those with a phenylthiophene scaffold, are known to interact with a range of G protein-coupled receptors (GPCRs), most notably dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov The ratio of activity between dopamine D2 and serotonin 5-HT1A receptors is often considered a critical factor in determining the therapeutic efficacy of antipsychotic drugs. bg.ac.rs
Dopamine Receptors: Substituted N-phenylpiperazine benzamides have been developed as high-affinity, selective ligands for the D3 dopamine receptor subtype over the D2 subtype. nih.gov This selectivity is often attributed to the N-phenylpiperazine moiety occupying the orthosteric binding site, while other parts of the molecule interact with a secondary binding site unique to the D3 receptor. nih.gov In some analogues, π–π stacking interactions occur between the phenyl group of the piperazine (B1678402) and aromatic residues like Phe 6.52 and Trp 6.48 within the D2 receptor binding pocket. nih.gov
Serotonin Receptors: Many arylpiperazine compounds exhibit high affinity for various serotonin receptor subtypes. For example, certain 1-aryl-4-[1-tetralin)alkyl]piperazines show very low IC50 values (as low as 0.3 nM) at 5-HT1A receptors, indicating high affinity. nih.gov The 5-HT1A receptor is a frequent off-target binding site for many N-phenylpiperazine ligands. nih.gov For instance, one study found that while some orthosteric compounds had low affinity for the human 5-HT1A receptor, others could partially displace the selective radioligand at a concentration of 91 nM. nih.gov
Analogues can also show high affinity for other serotonin receptors, such as 5-HT1B and 5-HT1D. nih.gov The affinity of these compounds can be significantly influenced by substituents on the phenyl ring. For example, with certain indazole-piperazine derivatives, introducing a fluorine atom to the phenyl ring beneficially affects activity at the 5-HT2A receptor, with the para-position showing the highest affinity. nih.gov
Sigma Receptors: Phenylpiperazine derivatives have also been shown to be potent ligands for sigma binding sites. nih.gov Some analogues exhibit higher affinity for the sigma-2 receptor compared to the sigma-1 receptor. nih.gov Molecules with piperidine (B6355638) or piperazine substructures have demonstrated high binding affinity for the sigma-1 receptor, which is overexpressed in various cancers. nih.gov
| Compound/Analogue Class | Receptor | Affinity (Ki/IC50) | Selectivity Profile |
| N-Phenylpiperazine Benzamide Analogue | 5-HT1A | 27 nM | Shows off-target binding at 5-HT1A, 5-HT2B (36.3 nM), and 5-HT7A (73.6 nM). nih.gov |
| N-Phenylpiperazine Benzamide Analogue | Sigma-2 | 33.1 nM | Higher affinity for sigma-2 than sigma-1 (>175 nM). nih.gov |
| 2-Fluorophenyl Piperazine Analogue (7a) | 5-HT1A | Ki = 14.3 ± 7.1 nM | Highest affinity among tested 2-fluorophenyl compounds. nih.gov |
| 1-Aryl-4-[1-tetralin)alkyl]piperazines | 5-HT1A | IC50 = 0.3 nM | High selectivity versus D2, alpha-1, and other 5-HT receptors. nih.gov |
| N-piperazinylphenyl biphenylcarboxamides | 5-HT1B (rat) | IC50 = 0.5 - 1.6 nM | Potent and selective 5-HT(1B/1D) antagonists. nih.gov |
| N-piperazinylphenyl biphenylcarboxamides | 5-HT1D (calf) | IC50 = 3 - 52 nM | Potent and selective 5-HT(1B/1D) antagonists. nih.gov |
| alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol (Compound 16) | Sigma Sites | IC50 = 112 nM | Essentially inactive at D2 receptors; modest to weak affinity for 5-HT1A. nih.gov |
Functional assays are essential to determine whether a ligand acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. For example, WAY-100635, an achiral phenylpiperazine derivative, was identified as a potent and selective silent 5-HT1A receptor antagonist with no evidence of agonist activity. nih.gov In functional tests, it effectively blocked the inhibitory action of the 5-HT1A agonist 8-OH-DPAT. nih.gov Similarly, N-piperazinylphenyl biphenylcarboxamides have been identified as potent 5-HT(1B/1D) antagonists. nih.gov Such functional characterization is critical for understanding the pharmacological effects of this compound and its analogues.
Intracellular Signaling Cascades Modulated by this compound
Upon receptor binding, a ligand can trigger a cascade of intracellular signaling events. These pathways ultimately determine the cellular response to the compound.
Dopamine and serotonin receptors, the primary targets for many arylpiperazines, are members of the G protein-coupled receptor (GPCR) superfamily. nih.govnih.gov GPCRs are integral membrane proteins that, upon activation, initiate intracellular signaling primarily through heterotrimeric G proteins. nih.govmdpi.com The activation of a GPCR can lead to various downstream events, including receptor phosphorylation, β-arrestin-mediated desensitization, and sustained intracellular signaling from endosomes, which can activate pathways like the MAP kinase (MAPK) pathway. mdpi.com The specific G protein subtype (e.g., Gαs, Gαi/o, Gαq/11) engaged by the receptor dictates the subsequent signaling cascade. mdpi.com The ability of arylpiperazine compounds to act as agonists or antagonists at these receptors indicates their direct role in modulating these complex signaling networks.
Beyond receptor binding, piperazine-containing compounds have been investigated for their ability to inhibit various enzymes.
Monoamine Oxidases (MAO): Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. researchgate.net Several novel piperazine derivatives have been synthesized and evaluated as MAO inhibitors. nih.govresearchgate.net For instance, certain 1-(2-pyrimidin-2-yl)piperazine derivatives exhibited selective MAO-A inhibitory activity with IC50 values in the micromolar range. nih.govresearchgate.net Other studies on N-methyl-piperazine chalcones have identified compounds with potent dual inhibitory activity against MAO-B and acetylcholinesterase (AChE). nih.gov
| Compound/Analogue Class | Enzyme Target | IC50 | Selectivity |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) | MAO-A | 23.10 µM | Selective for MAO-A. nih.govresearchgate.net |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m) | MAO-A | 24.14 µM | Selective for MAO-A. nih.govresearchgate.net |
| N-methyl-piperazine chalcone (B49325) (2b) | MAO-B | 2.20–3.10 μM | Favorable for MAO-B inhibition. nih.gov |
| N-methyl-piperazine chalcone (2b) | AChE | 2.26 μM | Also shows potent AChE inhibition. nih.gov |
| Pyridazinobenzylpiperidine Derivative (S5) | MAO-B | 0.203 µM | Selective for MAO-B (Selectivity Index = 19.04). researchgate.net |
Hydrolases and Other Enzymes: The phenylthiophene scaffold, a key feature of this compound, has been incorporated into inhibitors of other enzymes. For example, compounds containing a 5-phenylthiophene ring have been identified as allosteric inhibitors of P. falciparum Aspartate Transcarbamoylase (PfATCase), an enzyme crucial for pyrimidine (B1678525) biosynthesis in the malaria parasite. rug.nlrug.nl One such derivative, BDA-04, exhibited an IC50 of 77.2 nM against PfATCase. rug.nl Additionally, piperazine-based hydroxamic acids have been developed as inhibitors of falcilysin, a malarial metalloprotease. nih.gov
Cellular Target Engagement and Biochemical Pathway Analysis for this compound
Confirming that a drug binds to its intended target within a living cell—a concept known as cellular target engagement—is a critical step in drug development. nih.govcam.ac.uk Techniques like the Cellular Thermal Shift Assay (CETSA) can validate this by measuring the increased thermal stability of a target protein when a drug is bound to it. cam.ac.uk
Biochemical pathway analysis seeks to understand the broader consequences of this target engagement. For this compound analogues, this involves tracing the effects of their interaction with receptors and enzymes on cellular function. For instance, a derivative, 5-(5-phenylthiophen-2-yl)-6-azauridine (PTAU), has been shown to localize primarily in the mitochondria of melanoma cells. chemrxiv.org This localization is key to its function as a photosensitizer in photodynamic therapy. chemrxiv.org Furthermore, PTAU was found to inhibit the proliferation of both murine melanoma and human epidermoid carcinoma cells by over 95% at a concentration of 250 µM, indicating a profound impact on cellular viability pathways. chemrxiv.org The inhibition of enzymes like PfATCase by phenylthiophene-containing compounds directly impacts the de novo pyrimidine synthesis pathway, which is essential for rapidly proliferating cells and parasites. rug.nl Such analyses provide a holistic view of a compound's mechanism of action, from molecular interaction to cellular outcome.
Structure Activity Relationship Sar Studies for 1 5 Phenylthiophen 2 Yl Piperazine Analogues
Conformational Analysis of 1-(5-Phenylthiophen-2-yl)piperazine and Related Structures
Conformational analysis is a key aspect of SAR studies, as the three-dimensional arrangement of a molecule dictates its interaction with biological targets. For derivatives of this compound, the relative orientation of the phenyl, thiophene (B33073), and piperazine (B1678402) rings, along with the nature and position of substituents, significantly impacts their biological profiles.
Computational modeling techniques, such as Comparative Molecular Field Analysis (CoMFA), are employed to build 3D-QSAR models that correlate the steric and electrostatic fields of molecules with their biological activities. nih.gov These models help to visualize the spatial requirements for optimal receptor binding. For instance, in a study of related phenylpiperazine derivatives, CoMFA models revealed that substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable for affinity at certain receptors. nih.gov Conversely, the para position was identified as a region where the volume accessible to ligands is limited. nih.gov Such analyses provide a rational basis for designing new analogues with improved properties.
Impact of Substituent Modifications on Biological Activity of this compound Derivatives
The biological activity of this compound derivatives can be finely tuned by strategic modifications of the piperazine ring, the thiophene moiety, and the phenyl group.
The piperazine ring is a common scaffold in medicinal chemistry, and its substitution plays a pivotal role in determining the pharmacological properties of the resulting compounds. nih.govnih.govmdpi.com The nitrogen atoms of the piperazine ring can be functionalized to introduce a variety of substituents, thereby modulating factors like receptor affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov
In many series of biologically active piperazine derivatives, the nature of the substituent on the second nitrogen atom of the piperazine ring is a key determinant of activity. For example, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, modifications at the amine subunit, including the introduction of piperazine and piperidine (B6355638) moieties, were found to be the most promising for enhancing inhibitory activity against certain enzymes. mdpi.com Specifically, compounds with a hydroxyl, amine, or amide group near the piperazine ring showed altered activity due to interactions with the target protein. mdpi.com
Furthermore, research on other phenylpiperazine-containing compounds has shown that N-substitutions can accommodate various heterocyclic rings, sometimes connected via linkers like amide or methylene (B1212753) groups, to maintain high affinity and selectivity for specific receptors. nih.gov For instance, an amide linker connected to the 2-position of an indole (B1671886) ring resulted in high affinity and selectivity at the D3 receptor. nih.gov
The following table summarizes the effect of various piperazine ring substitutions on the biological activity of different compound series.
| Compound Series | Piperazine Substitution | Effect on Biological Activity |
| Pyrazolo[1,5-a]pyrimidine Derivatives | N-tert-butylpiperazin-1-ylmethyl, 2-(4-piperidin-1-ylmethyl)-2-propanol | Promising potency in PI3Kδ inhibition. mdpi.com |
| 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol Analogues | Indole rings connected via amide or methylene linkers | Maintenance of high affinity and selectivity for the D3 receptor. nih.gov |
| Thiazolo[5,4-d]pyrimidine Derivatives | Phenyl or benzyl (B1604629) residue | Equally tolerated. mdpi.com |
| Thiazolo[5,4-d]pyrimidine Derivatives | Longer phenylethyl group or para-substituents on the phenyl ring | Drop in binding activity. mdpi.com |
The thiophene ring is a privileged scaffold in medicinal chemistry due to its diverse biological activities. nih.govnih.govresearchgate.net Its presence and substitution pattern in analogues of this compound are critical for their biological effects. The sulfur atom in the thiophene ring can influence the molecule's electronic properties and ability to interact with biological targets. nih.gov
Studies on related aryl-thiophene compounds have highlighted the importance of this moiety. For instance, in the design of potential antiviral agents, aryl-thiophenes exhibited a high number of stable contacts and good interactions within the target's binding cavity. nih.gov The substitution on the thiophene ring itself can also dramatically alter activity.
In a study on mono-substituted 4-phenylpiperazines, the position and physicochemical character of the aromatic substituent were found to be critical for their in vivo effects. nih.gov For example, substitution at the ortho position of the phenyl ring with a group having a negative potential was favorable for the affinity of some bicyclohydantoin-phenylpiperazines for both 5-HT1A and alpha 1 receptors. nih.gov In contrast, the para position was found to be a region where the volume accessible by the ligands is limited for both receptors. nih.gov The meta position appeared to be involved in the selectivity between these two receptor types. nih.gov
The table below illustrates the impact of phenyl group substitutions on the activity of various phenylpiperazine derivatives.
| Compound Series | Phenyl Group Substitution | Effect on Biological Activity |
| Bicyclohydantoin-phenylpiperazines | Ortho-substitution with a group of negative potential | Favorable for affinity for both 5-HT1A and alpha 1 receptors. nih.gov |
| Bicyclohydantoin-phenylpiperazines | Meta-substitution | Implicated in 5-HT1A/alpha 1 selectivity. nih.gov |
| Bicyclohydantoin-phenylpiperazines | Para-substitution | Limited volume accessible by ligands for both receptors. nih.gov |
| N-(Substituted phenyl)-piperazine-based conjugates | Electron-withdrawing lipophilic substituents | Decreased in vitro efficiency. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comopenpharmaceuticalsciencesjournal.com
The development of predictive QSAR models is a crucial step in modern drug discovery. cam.ac.uk These models can forecast the biological activity of novel compounds before their synthesis, thereby saving time and resources. For piperazine derivatives, QSAR models have been successfully developed to predict their activity as inhibitors of various biological targets. mdpi.com
The process typically involves calculating a set of molecular descriptors for a series of compounds with known biological activities. mdpi.com These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. mdpi.comopenpharmaceuticalsciencesjournal.com
A QSAR study on a series of piperazine derivatives reported as mTORC1 inhibitors revealed that molecular descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n) were significantly correlated with their inhibitory activity. mdpi.com The resulting QSAR model showed good statistical significance, with a high coefficient of determination (R² = 0.74). mdpi.com
Similarly, a QSAR model for a series of mono-substituted 4-phenylpiperazines provided a comprehensive understanding of their biological response by correlating their structural properties with their in vivo effects. nih.gov Such predictive models are invaluable tools for the rational design of new, more potent, and selective this compound analogues. cam.ac.ukmdpi.com
Application in Lead Optimization and Analog Design
The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been a critical component in the lead optimization process for developing novel therapeutic agents. By systematically modifying the core structure, researchers have been able to design new analogs with improved potency, selectivity, and pharmacokinetic profiles. The insights gained from SAR studies serve as a predictive tool to guide the rational design of next-generation compounds.
The lead optimization process for this class of compounds typically focuses on several key areas of the molecular scaffold: the terminal phenyl ring, the central thiophene ring, and the piperazine moiety.
Modifications of the Phenyl Ring:
SAR studies have highlighted that the substitution pattern on the phenyl ring is a crucial determinant of biological activity. For instance, the introduction of electron-donating groups at specific positions has been shown to enhance potency in some contexts. nih.gov This has led to the design of analogs with methoxy (B1213986) or hydroxyl groups on the phenyl ring, with the goal of improving target engagement. The table below illustrates how different substitutions on the phenyl ring can influence activity, providing a clear rationale for analog design in lead optimization.
Table 1: Influence of Phenyl Ring Substituents on Activity
| Compound | Phenyl Ring Substituent | Relative Activity |
|---|---|---|
| Analog A | 4-Methoxy | +++ |
| Analog B | 3,4-Dimethoxy | ++++ |
| Analog C | 4-Chloro | ++ |
| Analog D | Unsubstituted | + |
Activity is represented qualitatively based on common findings in related series.
Modifications of the Thiophene Ring:
Modifications of the Piperazine Moiety:
The piperazine ring is often a key interaction point with the biological target, with the nitrogen atoms frequently participating in hydrogen bonding or salt bridge formation. researchgate.net Lead optimization efforts have involved the introduction of various substituents on the second nitrogen of the piperazine ring. These modifications can influence not only potency but also pharmacokinetic properties such as solubility and metabolic stability. For example, the addition of a hydroxypropyl group has been shown in some arylpiperazine derivatives to enhance affinity for certain receptors. nih.gov
Table 2: Effect of Piperazine N-Substituents on Receptor Affinity
| Compound | Piperazine N-Substituent | Receptor Affinity (Ki, nM) |
|---|---|---|
| Analog E | -H | 150 |
| Analog F | -CH3 | 120 |
| Analog G | -(CH2)3OH | 75 |
Data is illustrative and based on trends observed in similar arylpiperazine series.
Analog Design Strategy:
The collective SAR data from these modifications allows for a more strategic approach to analog design. For example, if the initial lead compound, this compound, shows moderate activity, a medicinal chemist might design a second-generation analog incorporating a 4-methoxyphenyl (B3050149) group (based on phenyl ring SAR) and a hydroxypropyl substituent on the piperazine (based on piperazine SAR) to potentially achieve higher potency. This iterative process of design, synthesis, and testing, guided by SAR principles, is the cornerstone of successful lead optimization. mdpi.com
Preclinical in Vitro Biological Evaluations of 1 5 Phenylthiophen 2 Yl Piperazine
Cellular Viability and Proliferation Assays in Relevant Cell Lines (e.g., Cancer Cell Lines)
The cytotoxic effects of piperazine (B1678402) derivatives have been evaluated in various cancer cell lines. For instance, a series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) were screened for their potential as cytotoxic agents against the National Cancer Institute (NCI) 60-cell line panel. nih.gov Several of these compounds demonstrated potent inhibition of cancer cell growth across multiple cell lines, including those from non-small-cell lung, colon, CNS, melanoma, ovarian, prostate, and breast cancers. nih.gov In some cases, cell growth was reduced to as low as 30%. nih.gov
Further investigation into selected quinolinequinones, QQ1 and QQ4, revealed their cytotoxic activity in HCT-116 (colon cancer), ACHN (renal cancer), and MCF7 and T-47D (breast cancer) cell lines. nih.gov QQ1 was particularly effective against ACHN cells, with an IC50 value of 1.55 μM. nih.gov The mechanism of action for QQ1 in ACHN cells was found to involve the inhibition of cell proliferation and the induction of cell cycle arrest. nih.gov
Another study focused on 1-[2(Allylthio)-benzoyl]-4-(methoxyphenyl) piperazine (CB01), which was identified as a potential anticancer compound. d-nb.info In U87 and HeLa cancer cell lines, CB01 induced cytotoxicity in a dose-dependent manner. d-nb.info For U87 cells, concentrations ranging from 1 nM to 10 µM resulted in cytotoxicity levels of 33.08% to 88.36%, respectively. d-nb.info Similarly, in HeLa cells, these concentrations led to cytotoxicity levels between 27.77% and 81.61%. d-nb.info The study also showed that CB01 induced apoptosis, as evidenced by DNA and nuclear fragmentation. d-nb.info
The antiproliferative activity of dehydroabietyl piperazine dithiocarbamate (B8719985) polypyridyl-ruthenium (II) complexes was also assessed. nih.gov Two of these complexes, 6a and 6c, exhibited significant in vitro antitumor activity against a panel of seven cancer cell lines: MGC-803, T-24, HepG2, CNE-2, MDA-MB-231, MCF-7, and A549. nih.gov Notably, these complexes did not show significant resistance in the cisplatin-resistant A549/DPP cell line. nih.gov
Similarly, a series of 1-(4-substituted)-4-(3-((1-(substituted)-1H-tetrazol-5-yl)thio)propyl)piperazine derivatives were screened for their in vitro cytotoxic activities against DU-145 (prostate cancer) and HeLa (cervical cancer) cell lines using the MTT assay. researchgate.net
Table 1: Cytotoxicity of Piperazine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | Findings | Reference |
| 1-[2(Allylthio)-benzoyl]-4-(methoxyphenyl) piperazine (CB01) | U87 (glioblastoma) | LDH | Dose-dependent cytotoxicity (33.08% at 1 nM to 88.36% at 10 µM) | d-nb.info |
| 1-[2(Allylthio)-benzoyl]-4-(methoxyphenyl) piperazine (CB01) | HeLa (cervical cancer) | LDH | Dose-dependent cytotoxicity (27.77% at 1 nM to 81.61% at 10 µM) | d-nb.info |
| Quinolinequinone-piperazine analogs (QQ1) | ACHN (renal cancer) | MTT | IC50 of 1.55 μM | nih.gov |
| Dehydroabietyl piperazine dithiocarbamate ruthenium (II) complexes (6a, 6c) | MGC-803, T-24, HepG2, CNE-2, MDA-MB-231, MCF-7, A549 | Not specified | Significant in vitro antitumor activity | nih.gov |
| 1-(4-substituted)-4-(3-((1-(substituted)-1H-tetrazol-5-yl)thio)propyl)piperazine derivatives | DU-145 (prostate cancer), HeLa (cervical cancer) | MTT | Screened for cytotoxic activities | researchgate.net |
Functional Assays in Isolated Cells and Tissue Preparations
Neurotransmitter Uptake and Release Studies
Piperazine derivatives have been extensively studied for their effects on neurotransmitter systems. ijrrjournal.com Specifically, their interaction with dopamine (B1211576) and serotonin (B10506) transporters has been a key area of research.
One study investigated a photoaffinity probe, 125I-1-[2-(diphenylmethoxy)ethyl]-4-[2- (4-azido-3-iodophenyl)ethyl]piperazine (125I-DEEP), which is related to GBR-12909. nih.gov This compound was found to bind with high affinity to the dopamine transporter in rat striatal homogenates. nih.gov The covalent attachment of this probe to a protein with an apparent molecular weight of 58,000 Da was inhibited by dopamine-uptake blockers, confirming its interaction with the dopamine transporter. nih.gov
Another area of focus has been the serotonin transporter (SERT). A series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines were synthesized and evaluated as potential serotonin-selective reuptake inhibitors (SSRIs). nih.gov Preliminary data showed that three of these compounds exhibited single-site binding at the SERT, with IC50 values of 1.45 µM, 3.27 µM, and 9.56 µM. nih.gov
Furthermore, the compound 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004) has been identified as a multimodal serotonergic agent. nih.gov It acts as an inhibitor of the serotonin transporter (SERT) and also functions as a 5-HT3A and 5-HT7 receptor antagonist, a 5-HT1B receptor partial agonist, and a 5-HT1A receptor agonist. nih.gov In vivo studies in rats demonstrated that this compound significantly increased extracellular serotonin levels in the brain. nih.gov
Ion Channel Modulation Assays
The modulation of ion channels is a critical aspect of the pharmacological activity of many compounds. nih.gov Fluorescence-based assays are commonly used for high-throughput screening of ion channel modulators in the early stages of drug discovery. nih.gov These methods monitor changes in ion channel activity by detecting alterations in membrane potential or ion flux. nih.gov
In the context of piperazine derivatives, a study on 1-(2-hydroxy-3-phenyloxypropyl)piperazine derivatives identified them as T-type calcium channel blockers. nih.gov Two compounds, 6m and 6q, demonstrated high selectivity for T-type calcium channels over the hERG channel. nih.gov
In Vitro Drug Metabolism and Pharmacokinetics (ADME) Properties
Metabolic Stability in Hepatic Microsomes
The metabolic stability of piperazine derivatives has been investigated using liver microsomes to predict their in vivo clearance. A study on a series of piperazin-1-ylpyridazines, which initially showed rapid metabolism in mouse and human liver microsomes (t1/2 ≈ 2-3 min), demonstrated that structural modifications could significantly improve their metabolic stability. nih.gov Through iterative design based on metabolite identification, the in vitro microsomal half-life was increased by over 50-fold for some derivatives. nih.gov
Similarly, the metabolic stability of quinolinequinones linked to piperazine analogs, QQ1 and QQ4, was assessed in rat and human liver microsomes. nih.gov The results indicated that these compounds had faster intrinsic hepatic clearance in rats compared to humans, suggesting poor oral bioavailability in the rat model. nih.gov
Plasma Protein Binding Characteristics
The extent of plasma protein binding is a key pharmacokinetic parameter that influences the distribution and efficacy of a drug. For piperazine-containing compounds, this property has been evaluated using methods like equilibrium dialysis and ultracentrifugation. nih.govrsc.org
One study on the γ-secretase inhibitor RO4929097, which contains a piperazine moiety, found that it was extensively bound in human plasma, primarily to α1-acid glycoprotein (B1211001) (AAG). nih.gov The fraction unbound (Fu) of this compound showed significant variability, which can impact its pharmacological activity. nih.gov Another study detailed a validated ultracentrifugation method coupled with UPLC-MS/MS to determine the free fraction of drugs in plasma, which can be applied to compounds like those containing a piperazine scaffold. rsc.org
Table 2: In Vitro ADME Properties of Piperazine Derivatives
| Compound/Derivative Series | Assay | Key Findings | Reference |
| Piperazin-1-ylpyridazines | Metabolic stability in mouse and human liver microsomes | Initial rapid metabolism (t1/2 ≈ 2-3 min); structural modifications improved half-life by >50-fold. | nih.gov |
| Quinolinequinones (QQ1, QQ4) | Metabolic stability in rat and human liver microsomes | Faster intrinsic hepatic clearance in rats compared to humans. | nih.gov |
| RO4929097 | Equilibrium dialysis | Extensively bound to human plasma proteins, mainly α1-acid glycoprotein. | nih.gov |
Preclinical in Vivo Studies of 1 5 Phenylthiophen 2 Yl Piperazine in Animal Models
Efficacy Studies in Disease-Relevant Animal Models
Models of Infectious Diseases (e.g., Antimalarial Activity)
While extensive research exists for other arylpiperazine derivatives, the strict requirement to focus solely on 1-(5-Phenylthiophen-2-yl)piperazine means that data from related but distinct compounds cannot be substituted. Consequently, the article as requested cannot be generated based on currently accessible scientific findings.
Computational and Theoretical Investigations of 1 5 Phenylthiophen 2 Yl Piperazine
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Ligand-Protein Interaction Predictions and Binding Mode Analysis
No specific studies detailing the ligand-protein interaction predictions or binding mode analysis for 1-(5-Phenylthiophen-2-yl)piperazine were found in the reviewed literature.
Conformational Ensemble and Stability Analysis
There is no available information regarding the conformational ensemble and stability analysis of this compound from molecular dynamics simulations.
Quantum Chemical Calculations for this compound
Electronic Structure Properties and Reactivity Descriptors
Specific quantum chemical calculations determining the electronic structure properties and reactivity descriptors for this compound have not been reported.
Reaction Mechanism Elucidation for Synthetic Transformations
Computational studies elucidating the reaction mechanisms for the synthesis of this compound are not available. However, synthetic methods for related compounds, such as the Suzuki cross-coupling reaction for 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been described. nih.govmdpi.comresearchgate.net
Pharmacophore Modeling and Virtual Screening for Novel this compound Analogues
No pharmacophore models based on this compound or virtual screening efforts to identify its analogues have been published.
Advanced Analytical Methodologies for 1 5 Phenylthiophen 2 Yl Piperazine Research
Spectroscopic Characterization Techniques for Structural Elucidation (Beyond Basic Identification)
Spectroscopic methods provide a deep insight into the molecular architecture of 1-(5-phenylthiophen-2-yl)piperazine, moving beyond simple confirmation to detailed structural elucidation.
High-Resolution NMR Spectroscopy for Stereochemical and Regiochemical Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in this compound. While the molecule itself is achiral and thus has no stereoisomers, NMR is crucial for confirming its regiochemistry—specifically, the 2,5-substitution pattern on the thiophene (B33073) ring.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The expected signals for this compound can be predicted based on its constituent parts. The phenyl group protons would appear in the aromatic region (~7.2-7.6 ppm), while the two protons on the thiophene ring would appear as distinct doublets, confirming their adjacent positions. The piperazine (B1678402) ring protons typically show two distinct signals corresponding to the protons adjacent to the two different nitrogen atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum would show distinct signals for the phenyl, thiophene, and piperazine carbons.
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, for instance, within the phenyl ring and on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for confirming the connectivity between the phenyl ring and the thiophene ring (C5 position) and between the piperazine ring and the thiophene ring (C2 position).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and standard chemical shift increments. Actual experimental values may vary.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Phenyl-H (ortho) | 7.5 - 7.6 | 127.0 - 128.0 |
| Phenyl-H (meta) | 7.3 - 7.4 | 129.0 - 130.0 |
| Phenyl-H (para) | 7.2 - 7.3 | 125.0 - 126.0 |
| Phenyl-C (ipso) | - | 134.0 - 135.0 |
| Thiophene-H3 | 6.7 - 6.8 | 118.0 - 119.0 |
| Thiophene-H4 | 7.1 - 7.2 | 123.0 - 124.0 |
| Thiophene-C2 | - | 155.0 - 156.0 |
| Thiophene-C5 | - | 143.0 - 144.0 |
| Piperazine-H (N-CH₂) | 3.2 - 3.3 | 48.0 - 50.0 |
| Piperazine-H (NH-CH₂) | 3.0 - 3.1 | 45.0 - 46.0 |
| Piperazine-NH | 1.5 - 2.5 (broad) | - |
Advanced Mass Spectrometry for Metabolite Identification and Purity Assessment
Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is essential for verifying the molecular weight, determining purity, and identifying metabolites of this compound.
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, provide highly accurate mass measurements, typically with an error of less than 5 ppm. This allows for the confident determination of the elemental formula of the parent compound and any impurities or degradation products. For this compound (C₁₆H₁₈N₂S), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be precisely measured and confirmed.
For metabolite identification, in vitro studies using liver microsomes or in vivo studies analyzing plasma or urine samples are conducted. nih.gov The resulting samples are analyzed by LC-MS/MS. The plausible metabolic pathways for arylpiperazine compounds include:
Hydroxylation: Addition of a hydroxyl (-OH) group, most likely on the phenyl ring or at an available position on the thiophene ring.
N-Oxidation: Oxidation of one of the piperazine nitrogen atoms.
Thiophene Ring Oxidation: Oxidation of the sulfur atom in the thiophene ring to a sulfoxide (B87167) or sulfone.
Piperazine Ring Opening: Cleavage of the piperazine ring via oxidative deamination.
Tandem mass spectrometry (MS/MS) is used to fragment the potential metabolite ions. The fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification.
Table 2: Plausible Phase I Metabolites of this compound and Their Expected Masses
| Metabolic Reaction | Proposed Metabolite | Chemical Formula | Monoisotopic Mass [M+H]⁺ |
|---|---|---|---|
| Parent Compound | This compound | C₁₆H₁₈N₂S | 271.1269 |
| Hydroxylation | Hydroxy-1-(5-phenylthiophen-2-yl)piperazine | C₁₆H₁₈N₂OS | 287.1218 |
| N-Oxidation | This compound N-oxide | C₁₆H₁₈N₂OS | 287.1218 |
| Thiophene Oxidation | This compound S-oxide | C₁₆H₁₈N₂OS | 287.1218 |
| Dehydrogenation | 1-(5-Phenylthiophen-2-yl)dihydropyrazine | C₁₆H₁₆N₂S | 269.1112 |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique "molecular fingerprint" based on the vibrational modes of the molecule's chemical bonds. nih.govnih.gov These techniques are complementary and are used for structural confirmation.
FT-IR Spectroscopy: Detects vibrational modes that cause a change in the molecule's dipole moment. Key expected absorptions for this compound would include N-H stretching from the piperazine, C-H stretching from the aromatic, thiophene, and aliphatic regions, and C=C and C-N bond stretching.
Raman Spectroscopy: Detects vibrational modes that involve a change in the molecule's polarizability. It is particularly sensitive to the non-polar C=C bonds of the aromatic and thiophene rings and the C-S bond of the thiophene ring.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Based on data from analogous phenylpiperazine and thiophene compounds. nih.govnih.gov
| Vibrational Mode | Functional Group | Expected FT-IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Piperazine NH | 3250 - 3350 (broad) | Weak |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | 3000 - 3100 (strong) |
| C-H Stretch (Thiophene) | Thiophene Ring | 3100 - 3120 | 3100 - 3120 (strong) |
| C-H Stretch (Aliphatic) | Piperazine CH₂ | 2800 - 3000 | 2800 - 3000 |
| C=C Stretch | Phenyl & Thiophene | 1450 - 1600 | 1450 - 1600 (strong) |
| C-N Stretch | Aryl-N, Aliphatic-N | 1250 - 1350 | 1250 - 1350 |
| C-S Stretch | Thiophene Ring | 600 - 700 | 600 - 700 |
| Ring Breathing | Phenyl & Thiophene | ~1000, ~800 | ~1000, ~800 (strong) |
UV-Visible and Fluorescence Spectroscopy for Electronic Properties
UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of the molecule, which arise from electron transitions between molecular orbitals. The phenylthiophene moiety acts as a chromophore, responsible for absorbing UV light.
UV-Visible Spectroscopy: The UV-Vis spectrum is expected to show strong absorption bands corresponding to π→π* transitions within the conjugated phenylthiophene system. The position of the absorption maximum (λ_max) provides information about the extent of conjugation.
Fluorescence Spectroscopy: Molecules with extended π-systems, particularly those with electron-donating groups (the piperazine nitrogen) and electron-accepting groups (the phenylthiophene system), often exhibit fluorescence. nih.gov Upon excitation at its absorption wavelength, this compound may emit light at a longer wavelength (a Stokes shift). The fluorescence quantum yield and emission wavelength can be sensitive to the solvent polarity (solvatochromism), which indicates a change in the dipole moment of the molecule upon excitation to the excited state. nih.gov This behavior is characteristic of molecules with intramolecular charge transfer (ICT) character. Studies on similar donor-π-acceptor thiophene derivatives show that as solvent polarity increases, the fluorescence emission peak often shifts to longer wavelengths (a bathochromic shift). nih.gov
Chromatographic Separation Techniques for Purity and Quantitative Analysis
Chromatographic methods are the gold standard for separating components of a mixture, making them essential for assessing the purity of this compound and for quantitative analysis in various matrices.
Chiral Chromatography for Enantiomeric Resolution
Chiral chromatography is a powerful technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.govyoutube.comnih.gov This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. youtube.com
However, for this compound, this technique is not applicable for enantiomeric resolution. The molecule is achiral as it possesses a plane of symmetry that runs through the piperazine ring, bisecting the N-H and N-Aryl bonds. Because it has no chiral center and is superimposable on its mirror image, it does not exist as a pair of enantiomers. Therefore, there are no enantiomers to resolve, and chiral chromatography would not result in the separation of different forms of this specific compound.
LC-MS/MS for Analysis in Complex Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive analytical technique for the quantification of small molecules within complex biological samples such as plasma, serum, and tissue homogenates. nih.gov Its application is critical in preclinical pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. nih.gov While specific LC-MS/MS methods for this compound are not extensively detailed in the current body of literature, a robust and sensitive method can be developed based on established principles for similar N-phenylpiperazine derivatives. nih.govnih.gov
A typical LC-MS/MS method for the analysis of this compound would involve a straightforward sample preparation, such as protein precipitation or solid-phase extraction (SPE), to remove larger molecules from the biological matrix. rug.nl The prepared sample would then be injected into a high-performance liquid chromatography (HPLC) system for the separation of the analyte from other components. The separation would likely be achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile (B52724) or methanol.
Following chromatographic separation, the analyte would be introduced into the tandem mass spectrometer. Ionization of this compound would most likely be achieved using electrospray ionization (ESI) in the positive ion mode. In the mass spectrometer, the precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound would be selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions would be monitored in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification.
The development and validation of such a method would adhere to international guidelines, ensuring its accuracy, precision, linearity, and stability. rug.nl The limit of quantification (LOQ) is a critical parameter, and for analogous compounds, sensitivities in the low ng/mL range have been achieved. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound in a Biological Matrix
| Parameter | Example Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Tandem Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z of [M+H]⁺ for this compound |
| Product Ions (Q3) | Specific fragment ions of the parent compound |
| Collision Gas | Argon |
| Internal Standard | A structurally similar compound, e.g., a deuterated analog |
This table presents a hypothetical set of parameters and would require experimental optimization.
X-ray Crystallography for Solid-State Structure Determination of this compound and Complexes
The process of X-ray crystallography involves growing a high-quality single crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, revealing the molecule's structure.
For this compound, a crystal structure would elucidate the conformation of the piperazine ring (typically a chair conformation), the relative orientation of the phenyl and thiophene rings, and any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice. If the compound were to be co-crystallized with a biological target or another molecule, X-ray crystallography could reveal the specific interactions that govern the formation of the complex.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₆H₁₈N₂S |
| Formula Weight | 270.39 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 11.789 |
| β (°) | 98.76 |
| Volume (ų) | 1472.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.218 |
| Absorption Coefficient (mm⁻¹) | 0.234 |
| F(000) | 576 |
| R-factor | < 0.05 |
This table is for illustrative purposes only and represents the type of data that would be obtained from an X-ray crystallographic analysis.
Translational Research Directions and Potential Therapeutic Applications Mechanistic Focus
Elucidation of Mechanistic Basis for Therapeutic Potential in Central Nervous System Disorders
The arylpiperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system (CNS). silae.it Derivatives of this class are integral to treatments for a range of neurological and psychiatric conditions, including anxiety, depression, and psychosis. silae.it
The therapeutic effects of many piperazine (B1678402) derivatives are rooted in their ability to modulate neurotransmitter systems. silae.it Specifically, the interaction with serotonergic and dopaminergic pathways is a key area of investigation. Various piperazine analogues have been identified as agonists at 5-HT1A serotonin (B10506) receptors, an activity linked to anxiolytic effects. silae.it For instance, the derivative 1-(1-naphthyl)piperazine (B79542) has been shown to act as a partial agonist or antagonist at 5-HT autoreceptors, thereby modulating serotonin release. nih.gov
Furthermore, the anxiolytic-like and antidepressant-like activities of some piperazine compounds are mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.govdntb.gov.ua While many antipsychotic agents function through dopamine (B1211576) D2 receptor antagonism, certain piperazine derivatives achieve their effects through alternative pathways, potentially offering a better side-effect profile. nih.govnih.gov Some compounds that are largely inactive at D2 receptors may modulate dopaminergic activity indirectly, possibly through their potent binding to sigma sites or other receptors. nih.gov
Beyond direct receptor interaction, piperazine compounds can influence specific cellular pathways relevant to neurological recovery and function. Following injury to the CNS, proteins from myelin and the astroglial scar inhibit the regeneration of neurons. nih.gov A chemical genetic approach has revealed that piperazine phenothiazine (B1677639) antipsychotics (PhAPs) can promote neurite growth on these inhibitory substrates. nih.gov Pharmacological studies suggest that this regenerative effect is achieved through the antagonism of calmodulin signaling, a mechanism that is independent of dopamine receptor blockade. nih.gov This finding indicates that such compounds could potentially be repurposed to aid in recovery from CNS injury. nih.gov
Challenges, Limitations, and Future Perspectives in 1 5 Phenylthiophen 2 Yl Piperazine Research
Addressing Synthetic Efficiency and Scalability Challenges for 1-(5-Phenylthiophen-2-yl)piperazine Production
The synthesis of this compound and its analogs often involves multi-step procedures. A common synthetic route might involve the reaction of 2-bromo-5-phenylthiophene (B1272747) with piperazine (B1678402). While feasible on a laboratory scale, scaling up this production presents several challenges. These include the availability and cost of starting materials, the need for potentially harsh reaction conditions, and the complexity of purification.
Overcoming Selectivity and Potency Challenges in Structure-Activity Relationship Optimization
A significant hurdle in the development of this compound-based compounds is achieving the desired balance of high potency and selectivity for their intended biological target. Structure-activity relationship (SAR) studies are instrumental in guiding the modification of the lead compound to enhance these properties.
For many arylpiperazine derivatives, the goal is to maximize affinity for a specific receptor, such as a serotonin (B10506) or dopamine (B1211576) receptor subtype, while minimizing off-target effects that could lead to undesirable side effects. nih.govcapes.gov.br SAR studies on related piperazine-containing scaffolds have demonstrated that even minor structural modifications can drastically alter receptor affinity and selectivity. nih.govmdpi.com For example, the nature and position of substituents on the phenyl ring and modifications to the piperazine ring can have profound effects on biological activity. mdpi.comnih.gov
A key challenge is to develop a comprehensive understanding of how different structural features of the this compound molecule contribute to its interaction with its biological target. This requires extensive synthesis of analogs and their evaluation in a battery of in vitro and in vivo assays. Computational modeling and X-ray crystallography can provide valuable insights into the binding modes of these compounds, guiding more rational drug design. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Piperazine Derivatives
| Structural Modification | Impact on Activity | Reference |
| Substitution on the phenyl ring | Can significantly alter receptor affinity and selectivity. | mdpi.com |
| Modifications to the piperazine ring | Can influence potency and pharmacokinetic properties. | nih.gov |
| Nature of the linker between the aryl and piperazine moieties | Affects flexibility and binding orientation. | mdpi.com |
This table is a generalized representation based on findings from various piperazine-containing compounds and is intended to guide future SAR studies on this compound.
Strategic Directions for Further Mechanistic Elucidation and Target Identification
While a compound may show promising activity in initial screens, a deep understanding of its mechanism of action is paramount for its further development. For this compound, it is crucial to definitively identify its molecular target(s) and elucidate the downstream signaling pathways it modulates.
Many arylpiperazines are known to interact with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. nih.govnih.gov However, the precise target of this compound may not be immediately obvious and could be a novel or unexpected protein. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed to pull down the binding partners of the compound from cell lysates.
Once a target is identified, further studies are needed to understand how the compound modulates its function. This includes determining whether it acts as an agonist, antagonist, or allosteric modulator. rug.nl Elucidating the full pharmacological profile is essential for predicting both therapeutic efficacy and potential side effects. A comprehensive understanding of the mechanism of action will also aid in the design of more selective and potent second-generation compounds.
Development of Novel Analytical Methods for Advanced Characterization and Quantification
The accurate and sensitive detection and quantification of this compound and its metabolites in biological matrices are essential for pharmacokinetic and metabolism studies. The development of robust analytical methods is a critical component of preclinical development.
Several analytical techniques are available for the analysis of piperazine derivatives, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). rsc.orgresearchgate.net LC-MS, particularly when coupled with high-resolution mass spectrometry like quadrupole time-of-flight (QTOF), offers excellent sensitivity and selectivity for quantifying drugs and their metabolites in complex biological samples like plasma and tissue homogenates. nih.gov
Challenges in method development include achieving adequate separation from endogenous interferences, ensuring good linearity and accuracy over the desired concentration range, and developing efficient sample extraction procedures. rdd.edu.iq The development of validated analytical methods is a prerequisite for conducting reliable preclinical pharmacokinetic studies, which are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 2: Common Analytical Techniques for Piperazine Derivatives
Integration of Multi-Omics Approaches in Preclinical Investigations
To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics approaches in preclinical studies is becoming increasingly important. nih.gov This involves the simultaneous analysis of different layers of biological information, such as the genome, transcriptome, proteome, and metabolome, to uncover the complex molecular changes induced by the compound.
By integrating data from transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), researchers can construct a more complete picture of the compound's mechanism of action and identify potential biomarkers of efficacy and toxicity. nih.gov For instance, transcriptomic analysis can reveal which genes are up- or down-regulated in response to treatment, while proteomics can identify changes in protein levels and post-translational modifications. Metabolomics can then shed light on the downstream effects on cellular metabolism.
The integration of these large and complex datasets presents significant bioinformatic challenges. nih.gov However, the insights gained from a multi-omics approach can be invaluable for understanding the systems-level effects of a drug candidate, identifying potential safety liabilities early in development, and personalizing treatment strategies. This comprehensive approach will be instrumental in advancing the preclinical investigation of this compound and its analogs.
Q & A
Basic: What synthetic strategies are effective for synthesizing 1-(5-Phenylthiophen-2-yl)piperazine?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Esterification and Cyclization : Aromatic acids are esterified (e.g., using ethanol and sulfuric acid), followed by cyclization with hydrazine hydrate to form intermediates like 5-aryl-1,3,4-oxadiazol-2-thiones .
- Nucleophilic Substitution : Reacting intermediates (e.g., 1,3-dibromopropane derivatives) with arylpiperazines in solvents like acetonitrile to introduce the piperazine moiety .
- Click Chemistry : For derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can link triazole rings to the piperazine core, enhancing structural diversity .
Key Considerations : Optimize reaction conditions (solvent, temperature) and monitor progress via TLC. Purification often requires column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .
Basic: How should researchers characterize this compound and its derivatives?
Answer:
Standard characterization methods include:
- Elemental Analysis : Confirm molecular composition (C, H, N, S) .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign proton and carbon environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .
- HRMS : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to analyze supramolecular interactions (e.g., hydrogen bonding in inclusion complexes) .
Data Interpretation : Compare spectral data with analogous piperazine derivatives to confirm structural integrity .
Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?
Answer:
Methodology :
- Substituent Variation : Synthesize derivatives with modified aryl/thiophene groups to assess steric/electronic effects on biological activity (e.g., antiplatelet or serotonin receptor affinity) .
- Biological Assays : Test derivatives in receptor-binding studies (e.g., 5-HT1A for anxiolytic activity) or enzyme inhibition assays (e.g., monoacylglycerol lipase (MAGL)) .
- Computational Docking : Use tools like AutoDock to predict binding modes and affinity toward target receptors (e.g., serotonin receptors) .
Case Study : Arylpiperazines with coplanar aromatic rings show higher 5-HT1A affinity due to optimal π-π stacking .
Advanced: How to resolve contradictions in biological activity data (e.g., high predicted activity vs. low experimental efficacy)?
Answer:
Troubleshooting Steps :
Purity Assessment : Verify compound purity via HPLC; impurities (e.g., unreacted intermediates) may skew bioassay results .
Solubility Optimization : Use co-solvents (e.g., DMSO/cyclodextrin) to enhance bioavailability in in vitro assays .
Structural Confirmation : Re-examine NMR/HRMS data to rule out unintended modifications (e.g., oxidation of thiophene rings) .
Receptor Heterogeneity : Account for species-specific receptor isoforms (e.g., murine vs. human 5-HT1A) in preclinical models .
Example : Modified piperazines with β-cyclodextran showed reduced toxicity but lower activity due to steric hindrance at target sites .
Advanced: What methodologies are used to evaluate the compound’s role in CO₂ capture systems?
Answer:
Experimental Design :
- Parametric Analysis : Test variables (flow rates, K₂CO₃ concentration, temperature) in membrane contactors to optimize CO₂ absorption rates .
- Solvent Stability Studies : Monitor piperazine degradation via HPLC under flue gas conditions (e.g., SO₂ impurities) .
- Kinetic Modeling : Fit absorption data to second-order reaction models to quantify piperazine’s promoter effect in K₂CO₃ solutions .
Key Metrics : CO₂ removal efficiency (%) and solvent half-life under operational conditions .
Advanced: How can computational tools predict the metabolic fate or toxicity of this compound?
Answer:
Approaches :
- ADMET Prediction : Use software like SwissADME to estimate permeability, cytochrome P450 interactions, and hepatotoxicity .
- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify potential reactive metabolites .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict oxidative degradation pathways (e.g., N-dealkylation) .
Validation : Cross-reference predictions with in vitro microsomal stability assays .
Advanced: How to design piperazine derivatives for dual-target inhibition (e.g., MAGL and TRPV1)?
Answer:
Strategy :
- Scaffold Hybridization : Combine piperazine with pharmacophores targeting both enzymes (e.g., carbamates for MAGL; vanilloid groups for TRPV1) .
- Selectivity Screening : Use radioligand binding assays to assess off-target effects (e.g., FAAH, TRP channels) .
- Crystallography : Analyze co-crystal structures (e.g., SAR629-MAGL) to guide rational design of bifunctional inhibitors .
Example : Piperazine carbamates with thiophene substituents showed dual MAGL inhibition/TRPV1 antagonism in murine models .
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
